Ethyl 4-[(2-nitrophenyl)amino]benzoate
Description
Ethyl 4-[(2-nitrophenyl)amino]benzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone functionalized with a 2-nitrophenylamino group at the para position. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where ethyl 4-fluoro-3-nitrobenzoate intermediates react with amines under basic conditions, followed by reduction or further functionalization steps . Its crystalline structure and electronic properties are influenced by the electron-withdrawing nitro group, which stabilizes the aromatic ring and enhances reactivity in subsequent chemical transformations. Applications span pharmaceutical intermediates, materials science (e.g., self-assembling systems), and chemical synthesis due to its versatility in forming hydrogen bonds and π-π stacking interactions .
Properties
CAS No. |
138745-88-7 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
ethyl 4-(2-nitroanilino)benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(18)11-7-9-12(10-8-11)16-13-5-3-4-6-14(13)17(19)20/h3-10,16H,2H2,1H3 |
InChI Key |
JSJMEIPLHVMQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-[(2-nitrophenyl)amino]benzoate shares structural similarities with other ethyl benzoate derivatives, but key differences in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a detailed comparison:
Structural and Electronic Comparisons
Key Research Findings and Data
- Thermal Stability: Ethyl 4-(dimethylamino)benzoate exhibits a melting point of 255°C, higher than nitro-substituted analogs due to stronger intermolecular interactions .
- Reactivity in Resins: Resins containing Ethyl 4-(dimethylamino)benzoate achieve 20–30% higher conversion rates than those with methacrylate-based initiators .
- Crystallography: The title compound forms triclinic crystals with intermolecular H-bonding (N–H···O), unlike the monoclinic systems of hydroxylated derivatives .
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